molecular formula C15H11Cl2N3O B2552985 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide CAS No. 338771-69-0

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide

Cat. No.: B2552985
CAS No.: 338771-69-0
M. Wt: 320.17
InChI Key: AJJJCGQWOMMBQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(aminomethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • 2-(1H-1,3-benzodiazol-2-ylmethyl)-1H-1,3-benzodiazol-2-ylmethanol

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is unique due to the presence of the dichlorobenzamide group, which enhances its reactivity and potential biological activity. The dichlorinated positions provide additional sites for chemical modification, allowing for the development of derivatives with improved properties .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJCGQWOMMBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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